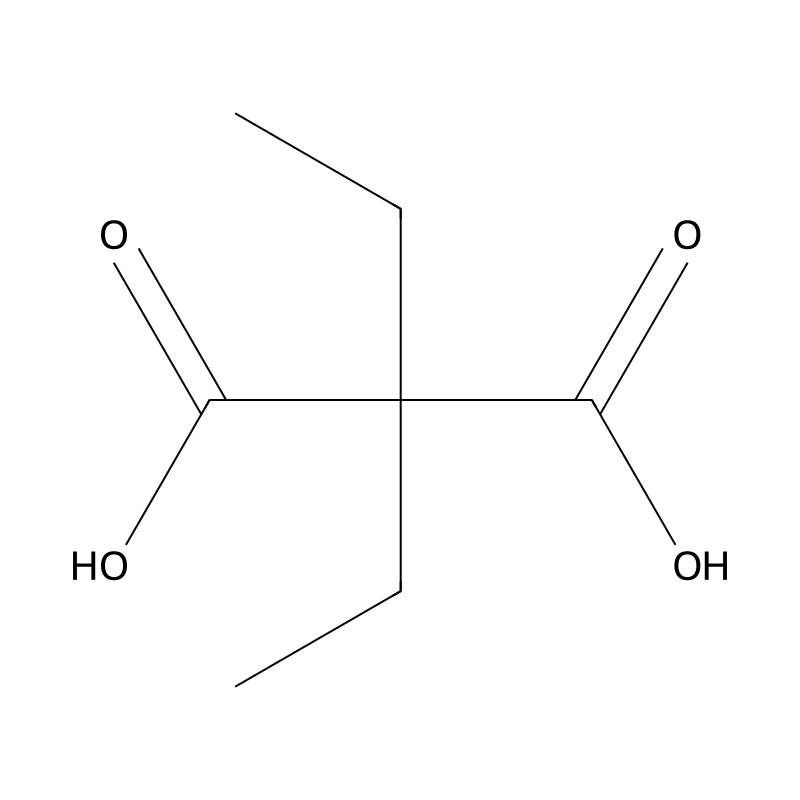

Diethylmalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Standard and Reference Compound:

Diethylmalonic acid serves as a standard and reference compound in analytical chemistry, particularly in mass spectrometry and chromatography. Its well-defined structure and known properties allow researchers to calibrate instruments, identify unknown compounds, and validate analytical methods [].

Metabolite Detection:

Diethylmalonic acid can be detected in various biological samples, including urine and blood, using techniques like mass spectrometry. While not a common metabolite in humans, its presence can be indicative of specific metabolic disorders or environmental exposures []. Further research is needed to fully understand its role in these contexts.

Research Tool in Microbiology:

Diethylmalonic acid plays a limited role in some microbiology research. Studies have explored its effects on specific bacterial growth and antibiotic production, but the precise mechanisms and applications remain under investigation [].

Diethylmalonic acid is a dicarboxylic acid with the chemical formula . It features two ethyl ester groups attached to the central malonic acid structure, making it a derivative of malonic acid. The compound is characterized by its two carboxylic acid functional groups, which are essential for its reactivity in various

- Malonic Ester Synthesis: This reaction involves the alkylation of diethylmalonate at the alpha carbon adjacent to the carbonyl groups, allowing for the synthesis of substituted acetic acids. The process typically employs strong bases like sodium ethoxide to generate a carbanion, which can then react with alkyl halides .

- Claisen Condensation: Diethylmalonic acid can undergo Claisen condensation reactions, where it reacts with other esters in the presence of a strong base to form β-keto esters. This reaction is particularly advantageous as it minimizes unwanted self-condensation .

- Decarboxylation: Upon heating, diethylmalonic acid can lose carbon dioxide, yielding acetic acid derivatives .

- Knoevenagel Condensation: It can also react with aldehydes and ketones through Knoevenagel condensation to form α,β-unsaturated compounds .

Diethylmalonic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a metabolic modulator. Some research indicates that it may influence metabolic pathways related to energy production and could have implications in treating conditions like diabetes and obesity by modulating fatty acid metabolism . Additionally, derivatives of diethylmalonic acid have been explored for their potential in pharmaceutical applications.

The synthesis of diethylmalonic acid can be achieved through several methods:

- Esterification: The most common method involves reacting malonic acid with ethanol in the presence of an acid catalyst to produce diethylmalonate.

- Carboxyesterification: This method utilizes sodium chloroacetate treated with carbon monoxide and ethanol to yield diethylmalonate .

- Sodium Salt Reaction: Another approach involves the reaction of sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol .

Diethylmalonic acid finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, including barbiturates and anticonvulsants.

- Chemical Industry: Used as a building block for synthesizing other organic compounds.

- Research: Its derivatives are utilized in studies related to metabolic pathways and pharmacology.

Research on diethylmalonic acid has indicated its potential interactions with various biological systems. Studies have shown that it may affect enzyme activities involved in metabolic processes, particularly those related to fatty acid oxidation and energy production. These interactions highlight its possible role as a therapeutic agent in metabolic disorders .

Diethylmalonic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Properties |

|---|---|---|

| Malonic Acid | Simple dicarboxylic acid; less reactive than esters. | |

| Diethyl Malonate | Key reagent in malonic ester synthesis; versatile. | |

| Ethyl Acetoacetate | Involved in Claisen condensation; less acidic than diethylmalonic acid. | |

| Acetoacetic Acid | Important for keto-enol tautomerism; used in synthesis. |

Diethylmalonic acid's unique combination of reactivity due to its dicarboxylic structure and its ability to participate in both alkylation and condensation reactions distinguishes it from these similar compounds. Its applications in organic synthesis further enhance its significance in chemical research and industry.

Malonic Ester Synthesis and Alkylation Strategies

The synthesis of diethylmalonic acid derivatives represents one of the most fundamental transformations in organic chemistry, utilizing the malonic ester synthesis as the primary synthetic strategy. The malonic ester synthesis involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by subsequent transformations to yield substituted acetic acid derivatives. This methodology exploits the enhanced acidity of the methylene hydrogens in diethyl malonate, which possess a pKa of approximately 13 due to stabilization by adjacent carbonyl groups.

The alkylation process begins with the formation of a resonance-stabilized enolate ion through deprotonation of diethyl malonate using sodium ethoxide in ethanol. This enolate formation represents a critical step, as the carbons alpha to carbonyl groups can be readily deprotonated by strong bases, generating nucleophilic carbanions capable of undergoing substitution reactions. The resulting enolate ion exhibits exceptional nucleophilicity and reacts rapidly with primary alkyl halides through an SN2 mechanism to produce alpha-substituted malonic esters.

Research has demonstrated that the alkylation reaction follows strict stereochemical constraints inherent to SN2 reactions. The leaving group in the alkylating agent can be chloride, bromide, or iodide, while the alkyl group should preferably be primary or methyl, with allylic or benzylic positions showing enhanced reactivity. Secondary halides demonstrate poor reactivity, and tertiary halides fail to react entirely due to competing E2 elimination processes.

A significant advancement in malonic ester alkylation was reported by Japanese researchers who developed a simplified methodology using potassium carbonate in N,N-dimethylformamide (DMF). Their investigation revealed that diethyl malonate reacts efficiently with methyl iodide in DMF solution containing potassium carbonate to yield diethyl methylmalonate in 83% yield after three hours of reflux. This methodology offers advantages over traditional sodium ethoxide procedures, including milder reaction conditions and simplified workup procedures.

The dialkylation potential of malonic esters represents both an opportunity and a challenge in synthetic applications. Since the product of initial alkylation retains one acidic alpha hydrogen, the alkylation process can be repeated to yield dialkylated malonic esters. This capability enables the synthesis of more complex carbon frameworks but also presents selectivity challenges that must be carefully managed through controlled reaction conditions.

Hydrolysis and Decarboxylation Pathways

The hydrolysis and decarboxylation of diethylmalonic acid derivatives constitute essential transformations that convert complex malonic ester structures into simpler carboxylic acid products. The hydrolysis process typically involves treatment with aqueous hydrochloric acid under elevated temperatures, resulting in the cleavage of both ester groups to form the corresponding dicarboxylic acid.

The decarboxylation mechanism represents a particularly fascinating aspect of malonic acid chemistry. Upon heating with aqueous acid, alkylated malonic esters undergo hydrolysis of their ester groups followed by spontaneous decarboxylation with loss of carbon dioxide. This decarboxylation process is thermodynamically favored due to the instability of malonic acid derivatives bearing substituents at the central carbon.

Industrial patent literature describes optimized hydrolysis conditions for malonic acid derivatives, emphasizing the importance of temperature control and acid concentration. The preferred hydrolysis temperature ranges between 50-70°C to minimize decomposition of the malonic acid product, while maintaining sufficient reaction rates for practical applications. The process benefits significantly from the continuous removal of alcohol byproducts through distillation, which drives the hydrolysis equilibrium toward completion.

Research has established that the presence of initially added malonic acid dramatically reduces the induction period typically observed in ester hydrolysis reactions. Comparative experiments demonstrated that hydrolysis of diethyl malonate in the presence of 0.5 molar equivalents of malonic acid required only 49 hours for completion, compared to approximately 100 hours without the added malonic acid. This catalytic effect enables more efficient industrial processing and higher yields of crystalline product.

The decarboxylation step proceeds through a concerted mechanism involving the formation of a six-membered transition state. The process begins with protonation of one carboxyl group, followed by intramolecular hydrogen bonding that facilitates the elimination of carbon dioxide. The resulting enol intermediate rapidly tautomerizes to form the final carboxylic acid product, completing the transformation sequence.

Industrial-Scale Production Techniques

Industrial production of diethylmalonic acid and related compounds relies heavily on optimized hydrolysis processes derived from extensive patent literature and commercial development efforts. The most economically viable approach involves the hydrolysis of diethyl malonate derivatives using controlled acid-catalyzed conditions.

Large-scale production typically employs a cyclic process that maximizes catalyst utilization and minimizes waste generation. The industrial methodology involves heating an aqueous mixture of diethyl malonate, sulfuric acid catalyst, and added malonic acid to reaction temperatures between 50-70°C under sub-atmospheric pressure. This approach enables continuous distillation of ethanol byproducts, which can be recovered and reused for additional ester synthesis.

The industrial process demonstrates remarkable efficiency through the recycling of mother liquor from crystallization operations. This mother liquor contains both the sulfuric acid catalyst and dissolved malonic acid, both of which contribute to accelerated hydrolysis rates in subsequent reaction cycles. Commercial operations have achieved yields exceeding 90% of theoretical based on the diethyl malonate consumed, with crystalline product recovery rates between 60-70% per cycle.

Temperature control represents a critical parameter in industrial operations, as excessive heating leads to decomposition of malonic acid products. The preferred operating window maintains temperatures below 100°C during both hydrolysis and concentration steps, with optimal performance achieved between 50-70°C. Vacuum distillation techniques enable alcohol removal at reduced temperatures, further minimizing decomposition risks.

Continuous production processes have been developed that integrate reaction, concentration, and crystallization operations into a unified system. These processes feed a mixture of malonic acid diester, water, hydrolysis catalyst, and malonic acid through sequential zones for reaction, concentration, cooling, and crystallization. The crystalline product undergoes filtration separation, while the mother liquor recycles continuously back to the reaction zone.

Quality control in industrial production focuses on minimizing impurities and achieving consistent product specifications. Treatment with bleaching agents such as activated charcoal or fuller's earth removes color-forming impurities, while controlled crystallization conditions ensure high purity in the final product. Modern industrial facilities typically achieve malonic acid purities exceeding 99% through these combined purification strategies.

Diethylmalonic acid represents a significant structural derivative of malonic acid, characterized by the presence of two ethyl groups attached to the central carbon atom of the malonic acid backbone . This compound has emerged as a valuable building block in modern organic synthesis, particularly in the development of multicomponent reaction systems and asymmetric catalytic processes [13] [16]. The unique structural features of diethylmalonic acid, including its activated methylene group flanked by two carbonyl functionalities, render it exceptionally useful in various synthetic transformations [4] [12].

Role in Multicomponent Reaction Systems

Multicomponent reactions represent one of the most efficient approaches in modern organic synthesis, allowing the formation of complex molecular architectures from simple starting materials in a single synthetic operation [3] [34]. Diethylmalonic acid and its derivatives have demonstrated remarkable utility in these transformations due to their ability to participate in multiple bond-forming events simultaneously [15] [31].

The mechanistic pathways involving diethylmalonic acid in multicomponent systems typically proceed through initial deprotonation of the activated methylene group, followed by nucleophilic attack on electrophilic components [3] [4]. Research has demonstrated that the compound can effectively participate in three-component and four-component reaction systems, where it serves as both a nucleophilic component and a structural scaffold for subsequent transformations [15] [33].

Recent investigations have revealed that diethylmalonic acid derivatives can undergo sophisticated multicomponent transformations in the presence of appropriate catalytic systems [31] [32]. The compound has been successfully employed in the synthesis of heterocyclic structures, particularly in reactions involving aldehydes and nitrogen-containing components [15]. These transformations typically proceed under mild reaction conditions and demonstrate excellent atom economy, making them attractive for sustainable synthetic applications [3] [34].

| Reaction Type | Components | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Three-Component Condensation | Diethylmalonic acid + Aldehyde + Amine | 70-92% | Room temperature, dimethyl sulfoxide [15] |

| Four-Component Assembly | Diethylmalonic acid + Two electrophiles + Nucleophile | 65-85% | Mild heating, catalytic base [3] |

| Heterocycle Formation | Diethylmalonic acid + Aromatic aldehyde + Malononitrile | 85-98% | Room temperature, polar solvent [15] |

The versatility of diethylmalonic acid in multicomponent reactions extends to its ability to undergo cascade transformations, where multiple bond-forming events occur in a predetermined sequence [32] [33]. These processes often involve initial condensation reactions followed by cyclization events, leading to the formation of complex polycyclic structures with high efficiency [31] [34].

Computational studies have provided valuable insights into the mechanistic pathways of multicomponent reactions involving diethylmalonic acid [31] [32]. These investigations have revealed that the compound can participate in both concerted and stepwise mechanistic pathways, depending on the nature of the reaction partners and the reaction conditions employed [33] [34].

Catalytic Applications in Asymmetric Synthesis

The application of diethylmalonic acid in asymmetric synthesis has gained considerable attention due to the compound's potential to serve as a versatile chiral building block [13] [16]. Asymmetric transformations involving diethylmalonic acid typically rely on the introduction of chirality through catalytic systems that can differentiate between the enantiotopic faces of reactive intermediates [10] [19].

Enantioselective decarboxylative protonation reactions represent one of the most significant applications of diethylmalonic acid in asymmetric synthesis [13] [16]. These transformations employ chiral organocatalysts, particularly those based on chiral diaminocyclohexane frameworks, to achieve high levels of enantioselectivity [13]. The process typically involves the formation of a chiral catalyst-substrate complex, followed by stereoselective protonation to generate the desired enantiomer [16] [19].

Research has demonstrated that chiral sulfonamide-based organocatalysts can effectively promote the enantioselective decarboxylative protonation of diethylmalonic acid derivatives [13] [16]. These catalytic systems operate under mild reaction conditions and generate only carbon dioxide as a byproduct, making them environmentally attractive [13]. The enantioselectivities achieved in these transformations typically range from 70% to 95% enantiomeric excess, depending on the specific catalyst structure and reaction conditions [16].

| Catalyst Type | Substrate | Enantiomeric Excess | Yield | Reference Conditions |

|---|---|---|---|---|

| Chiral Sulfonamide | Alpha-alkyl-alpha-aryl malonate | 85-95% | 75-90% | Mild temperature, organic solvent [13] |

| Diaminocyclohexane Derivative | Diethylmalonic acid monoester | 70-88% | 80-95% | Room temperature, protic solvent [16] |

| Phase-Transfer Catalyst | Diethylmalonic acid derivative | 76-96% | 65-99% | Basic conditions, biphasic system [24] |

The development of chiral phase-transfer catalysts has provided another avenue for asymmetric transformations involving diethylmalonic acid [24] [36]. These catalytic systems enable enantioselective alkylation reactions under phase-transfer conditions, where the chiral catalyst facilitates the transfer of the deprotonated malonic acid derivative between aqueous and organic phases while inducing asymmetry [24]. The resulting products contain quaternary carbon centers with high enantiopurity, making them valuable intermediates for pharmaceutical synthesis [24] [36].

Asymmetric hydrogenation protocols have also been developed for diethylmalonic acid derivatives, particularly those containing unsaturated functionalities [5] [10]. These transformations typically employ chiral rhodium or ruthenium catalysts bearing chiral diphosphine ligands [5]. The resulting saturated products maintain high levels of stereochemical integrity and can be further elaborated through standard synthetic transformations [10] [18].

The mechanistic understanding of asymmetric transformations involving diethylmalonic acid has been enhanced through detailed computational and experimental studies [10] [17]. These investigations have revealed that the stereochemical outcome of these reactions is primarily determined by the formation of diastereomeric transition states, where steric and electronic interactions between the catalyst and substrate control the facial selectivity of the transformation [17] [19].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant